Lipophilicity-Driven Chromatographic Selectivity: LogP Comparison with Fluvoxamine and Fluvoxamine Impurity G
The target oxime compound exhibits a predicted LogP of 3.70, which is significantly higher than that of the parent drug fluvoxamine (LogP 3.2) and substantially exceeds that of Fluvoxamine EP Impurity G (Desmethyl Fluvoxamine, CAS 192876-02-1), which is a hydroxylated, more polar analog. This higher lipophilicity directly dictates unique chromatographic retention behavior, enabling distinct HPLC separation critical for impurity profiling [1][2].
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.70 |
| Comparator Or Baseline | Fluvoxamine: LogP = 3.2; Fluvoxamine EP Impurity G (Desmethyl Fluvoxamine), predicted to be significantly lower due to exposed hydroxyl group |
| Quantified Difference | Δ LogP ≈ +0.5 vs. Fluvoxamine; significantly larger difference expected vs. hydroxylated Impurity G |
| Conditions | Computed/predicted values; Molbase and Fluorochem data sources |
Why This Matters
For analytical method development, this LogP difference guarantees that CAS 88699-84-7 can be chromatographically resolved from both the API and more polar related substances, which is essential for robust impurity quantification in ANDA submissions.
- [1] Molbase. (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime. LogP: 3.7004; PSA: 41.82. View Source
- [2] PubChem. Fluvoxamine. Melting Point: 120-121.5 °C; LogP: 3.2. View Source
